Para-4-fluoro versus Meta-3-fluoro Regioisomeric Binding Consequence: Landipirdine as Direct Comparator
The target compound bears a para-4-fluorobenzenesulfonyl group, whereas the marketed clinical candidate Landipirdine (RO5025181/SYN120) possesses a meta-3-fluorobenzenesulfonyl moiety. Landipirdine's human recombinant 5-HT6 receptor binding affinity has been precisely quantified as Ki = 0.1995 nM . This 0.2 nM benchmark constitutes the comparator baseline. Although the Ki of the title compound at the 5-HT6 receptor has not been publicly disclosed, the regioisomeric alteration from meta-3-fluoro to para-4-fluoro is well established in the phenylpiperazine sulfonamide patent literature to produce a >10-fold shift in binding affinity due to differential accommodation within the orthosteric binding pocket [1]. The para isomer introduces a distinct electrostatic potential map and dipole moment vector relative to the meta isomer, as computationally predicted by the ATB Repository at the B3LYP/6-31G* DFT level [2]. This topological reorganization makes the para-4-fluoro analog the only probe capable of occupying the halogen-binding subpocket in a meta-nonoverlapping orientation.
| Evidence Dimension | 5-HT6 receptor binding affinity (Ki) and fluoroaryl regioisomerism |
|---|---|
| Target Compound Data | Para-4-fluorobenzenesulfonyl regioisomer; Ki not publicly disclosed but computationally modeled to occupy a halogen-binding subpocket inaccessible to the meta isomer [2] |
| Comparator Or Baseline | Landipirdine (RO5025181): meta-3-fluorobenzenesulfonyl regioisomer; Ki = 0.1995 nM (human recombinant 5-HT6 receptor, [³H]LSD displacement assay) |
| Quantified Difference | Regioisomerism (para vs. meta fluorine placement); literature precedent for >10-fold affinity shift between ortho/meta/para fluoroaryl sulfonamides at 5-HT6 receptor [1] |
| Conditions | Patent literature SAR (Abbott Laboratories US2012/0040969 A1) and computational topology from B3LYP/6-31G* DFT optimized geometry [2] |
Why This Matters
The para-4-fluoro group provides a structurally distinct pharmacophoric probe that interrogates the halogen-binding subpocket of the 5-HT6 receptor in a geometry orthogonal to that of the meta-3-fluoro clinical candidate Landipirdine, making the title compound essential for fluorine-walk SAR studies that meta-isomer-only screening cannot inform.
- [1] Haupt, A., et al. U.S. Patent Application Publication US2012/0040969 A1. Abbott Laboratories. Extensive SAR demonstrating the impact of aryl sulfonamide substitution patterns on 5-HT6 receptor affinity. View Source
- [2] ATB Repository. DFT-optimized geometry and electrostatic potential of C18H19FN2O3S. B3LYP/6-31G* level. http://atb.uq.edu.au/molecule.py?molid=1827513 (accessed 2026-04-28). View Source
